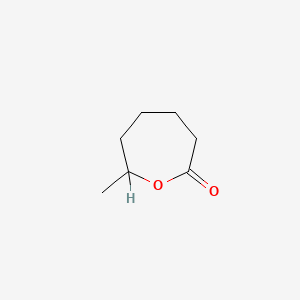

2-Oxepanone, 7-methyl-

Description

Significance of Lactone Structures in Organic Chemistry and Materials Science

Lactones are a significant class of organic compounds characterized by a cyclic ester linkage. numberanalytics.comyoutube.com They are prevalent in nature and are key intermediates in the synthesis of numerous natural products and pharmaceuticals. numberanalytics.comyoutube.com In materials science, lactones are crucial monomers for the production of biodegradable polyesters. mdpi.comtutorhunt.com The ring size of the lactone influences its reactivity and the properties of the resulting polymer. tutorhunt.com For instance, five- and six-membered lactones are generally more stable and easier to form. pearson.com The ability of lactones to undergo ring-opening polymerization allows for the creation of polymers with a wide range of properties and applications, from biomedical devices to environmentally friendly plastics. mdpi.comrsc.orgrsc.org

Overview of Research Areas Pertaining to 2-Oxepanone, 7-methyl-

Research on 2-Oxepanone, 7-methyl- primarily falls into the following areas:

Polymer Chemistry: A significant area of research involves the use of 2-Oxepanone, 7-methyl- as a monomer in ring-opening polymerization to synthesize biodegradable polymers and copolymers. The methyl substituent can influence the polymer's properties, such as its crystallinity and degradation rate.

Materials Science: This compound is utilized in the development of advanced materials. The polymers created from 2-Oxepanone, 7-methyl- can be tailored to have specific mechanical and thermal properties, making them suitable for various applications. For example, poly(γ-methyl-ε-caprolactone) (PγMCL) can be used to create degradable thermoplastic elastomers with excellent mechanical properties. acs.org

Biomedical Applications: Derivatives of 2-Oxepanone, 7-methyl- are being explored for potential use in the biomedical field, including in drug delivery systems and for creating biocompatible and bioresorbable materials for tissue engineering. rsc.orgrsc.orgfrontiersin.org The polymers can be designed to be biocompatible and biodegradable, which is crucial for medical implants and drug delivery vehicles. rsc.orgrsc.orgmdpi.com

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of 2-Oxepanone, 7-methyl-.

| Property | Value |

| Molecular Formula | C₇H₁₂O₂ nih.govontosight.aiguidechem.comchemsynthesis.com |

| Molecular Weight | 128.17 g/mol nih.govontosight.aiguidechem.comchemsynthesis.com |

| IUPAC Name | 7-methyloxepan-2-one nih.gov |

| CAS Number | 2549-59-9 nih.govguidechem.com |

| Topological Polar Surface Area | 26.3 Ų nih.govguidechem.com |

| Heavy Atom Count | 9 nih.govguidechem.com |

| Complexity | 110 guidechem.com |

Research Findings

Synthesis

The most common method for synthesizing 2-Oxepanone, 7-methyl- is through the Baeyer-Villiger oxidation of 2-methylcyclohexanone (B44802). This reaction involves the insertion of an oxygen atom into the ring of the cyclic ketone, converting it into a lactone.

Polymerization

2-Oxepanone, 7-methyl- undergoes ring-opening polymerization to form poly(7-methyl-ε-caprolactone). The presence of the methyl group can introduce steric hindrance, which may affect the polymerization kinetics and the properties of the resulting polymer. Researchers have explored various catalysts and conditions to control the polymerization process and tailor the molecular weight and architecture of the polymer. tandfonline.com For instance, adjusting the feed ratios of ε-caprolactone and 7-methyl-2-oxepanone allows for the tuning of crystallinity and degradation rates of the resulting copolymer.

Polymer Properties and Applications

The polymers derived from 2-Oxepanone, 7-methyl- exhibit a range of properties that make them attractive for various applications. Poly(ε-caprolactone) (PCL) and its derivatives are known for their biocompatibility and biodegradability, making them suitable for use in medical devices, drug delivery systems, and tissue engineering scaffolds. rsc.orgrsc.orgfrontiersin.orgipme.ru The methyl group in poly(7-methyl-ε-caprolactone) can modify the physical properties of the polymer, such as its melting point and crystallinity, compared to unsubstituted PCL. These modified properties can be advantageous for specific applications, for example, in creating more flexible or more rapidly degrading materials. rsc.orgrsc.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-methyloxepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-6-4-2-3-5-7(8)9-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZRNGGFHDMOCEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50337616 | |

| Record name | 7-Methyl-2-oxepanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2549-59-9 | |

| Record name | 7-Methyl-2-oxepanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2549-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methyl-2-oxepanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Oxepanone, 7-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Oxepanone, 7 Methyl and Its Derivatives

Chemical Synthesis Approaches

The chemical synthesis of 7-methyl-2-oxepanone, also known as ε-methyl-ε-caprolactone, predominantly relies on the Baeyer-Villiger oxidation of 2-methylcyclohexanone (B44802). This reaction, first described by Adolf von Baeyer and Victor Villiger in 1899, facilitates the conversion of a cyclic ketone to a lactone through the insertion of an oxygen atom adjacent to the carbonyl group. wikipedia.org

Baeyer-Villiger Oxidation of Substituted Cyclohexanones

The Baeyer-Villiger oxidation is a cornerstone in the synthesis of lactones from cyclic ketones. sigmaaldrich.com The reaction mechanism involves the nucleophilic addition of a peracid to the ketone, forming a tetrahedral intermediate known as the Criegee intermediate. wikipedia.org This is followed by the migration of a substituent from the ketone to the oxygen of the peroxide group, leading to the formation of the lactone and a carboxylic acid. wikipedia.org

A variety of peracids are effective reagents for the Baeyer-Villiger oxidation, with their reactivity influenced by the electron-withdrawing nature of the parent carboxylic acid. Common peracids employed include meta-chloroperoxybenzoic acid (m-CPBA), peroxyacetic acid, and peroxytrifluoroacetic acid. sigmaaldrich.commychemblog.com The choice of peracid can impact reaction rates and yields. For instance, studies on the oxidation of cyclohexanone (B45756) have shown that perdecanoic acid can be a highly effective oxidant, leading to high yields of the corresponding lactone. nih.gov

The general trend in peracid reactivity is as follows: peroxytrifluoroacetic acid > monopermaleic acid > monoperphthalic acid > 3,5-dinitroperbenzoic acid > p-nitroperbenzoic acid > m-CPBA ~ performic acid > perbenzoic acid > peracetic acid >> hydrogen peroxide. mychemblog.com

Table 1: Common Peracids in Baeyer-Villiger Oxidation

| Peracid | Abbreviation | Relative Reactivity |

|---|---|---|

| Peroxytrifluoroacetic acid | TFAA | Very High |

| meta-Chloroperoxybenzoic acid | m-CPBA | High |

| Peroxyacetic acid | PAA | Moderate |

| Hydrogen Peroxide | H₂O₂ | Low (requires catalyst) |

In the case of 2-methylcyclohexanone, the oxidation with a peracid yields two possible regioisomeric lactones: 7-methyl-2-oxepanone and 2-methyl-7-oxepanone. The regioselectivity of the reaction is a critical consideration.

The regiochemical outcome of the Baeyer-Villiger oxidation of unsymmetrical ketones like 2-methylcyclohexanone is governed by the migratory aptitude of the substituents attached to the carbonyl carbon. The group that can better stabilize a positive charge is more likely to migrate. organic-chemistry.org The established order of migratory aptitude is tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.orgucalgary.ca

In the oxidation of 2-methylcyclohexanone, the migrating groups are a secondary alkyl (the C6 methylene (B1212753) group) and a secondary alkyl bearing a methyl group (the C2 methine group). The more substituted carbon, the tertiary carbon at the 2-position, has a higher migratory aptitude. Therefore, the migration of the more substituted carbon (C2) leads to the formation of 7-methyl-2-oxepanone as the major product.

Alternative Synthetic Pathways for 2-Oxepanone, 7-methyl-

While the Baeyer-Villiger oxidation is the most prominent route, other synthetic strategies for accessing 7-methyl-2-oxepanone exist. These can include ring-expansion reactions of smaller cyclic systems or cyclization of appropriately functionalized acyclic precursors. However, these methods are generally less common and may involve more complex synthetic sequences compared to the direct oxidation of 2-methylcyclohexanone.

Biocatalytic and Enzymatic Synthesis

The limitations of chemical synthesis, such as the use of hazardous peracids and potential for side reactions, have spurred the development of biocatalytic alternatives. nih.gov Enzymes, particularly Baeyer-Villiger monooxygenases, offer a green and highly selective approach to the synthesis of lactones.

Application of Baeyer-Villiger Monooxygenases (BVMOs) in Enantioselective Synthesis

Baeyer-Villiger monooxygenases (BVMOs) are flavin-dependent enzymes that catalyze the insertion of an oxygen atom into a C-C bond, mimicking the chemical Baeyer-Villiger reaction. wikipedia.orgmdpi.com These enzymes utilize molecular oxygen and a reducing equivalent, typically NADPH, to perform the oxidation under mild conditions. nih.govrug.nl

A key advantage of BVMOs is their ability to catalyze highly regio- and enantioselective oxidations. rug.nlcore.ac.uk For the oxidation of racemic 2-methylcyclohexanone, a BVMO can selectively oxidize one enantiomer over the other, leading to the production of an enantiomerically enriched lactone and unreacted ketone. This process is known as kinetic resolution.

Cyclohexanone monooxygenase (CHMO) is a well-studied BVMO that has been shown to catalyze the oxidation of 2-methylcyclohexanone with a degree of enantioselectivity. harvard.edu The regioselectivity of the enzymatic reaction often mirrors that of the chemical oxidation, favoring the formation of 7-methyl-2-oxepanone. harvard.edu The substrate specificity of different BVMOs can vary, allowing for the selection of an appropriate enzyme to achieve the desired product with high optical purity. acs.org

Table 2: Comparison of Chemical and Biocatalytic Synthesis of 7-methyl-2-oxepanone

| Feature | Chemical Synthesis (Baeyer-Villiger) | Biocatalytic Synthesis (BVMO) |

|---|---|---|

| Oxidant | Peracids (e.g., m-CPBA) | Molecular Oxygen |

| Catalyst | Acid (often intrinsic to peracid) | Enzyme (e.g., CHMO) |

| Reaction Conditions | Often requires organic solvents, variable temperatures | Aqueous media, mild temperatures |

| Regioselectivity | Governed by migratory aptitude | High, enzyme-dependent |

| Enantioselectivity | Achiral (produces racemate) | High (can produce enantiopure products) |

| Environmental Impact | Generates carboxylic acid waste, uses hazardous reagents | Greener process, uses renewable resources |

The application of BVMOs in biocatalytic cascades further expands their synthetic utility. For instance, they can be coupled with alcohol dehydrogenases to convert cyclic alcohols directly to lactones in a one-pot process. mdpi.com

Biotransformation Routes to 2-Oxepanone, 7-methyl- and Related Compounds

The enzymatic conversion of cyclic ketones to lactones, such as the synthesis of 7-methyl-2-oxepanone, is a well-documented example of the synthetic utility of biocatalysis. Whole-cell systems and isolated enzymes have been effectively employed to achieve this transformation with high levels of control over the stereochemical outcome of the product.

A notable example of this biotransformation is the use of the fungus Fusarium sp. AP-2. This microorganism has been shown to be an effective biocatalyst for the Baeyer-Villiger oxidation of 2-methylcyclohexanone, producing the corresponding 7-methyl-2-oxepanone. In one study, this fungal biotransformation resulted in a 46% yield of the lactone with a high enantiomeric excess of 94%. researchgate.net This highlights the potential of fungal systems in generating chiral lactones of significant interest.

Another key player in the biocatalytic synthesis of 7-methyl-2-oxepanone is the enzyme cyclohexanone monooxygenase (CHMO). Specifically, the CHMO isolated from Acinetobacter sp. NCIB 9871 has been extensively studied for its broad substrate scope and its ability to catalyze the Baeyer-Villiger oxidation of a variety of cyclic ketones, including 2-methylcyclohexanone. This enzyme exhibits notable regioselectivity, favoring the insertion of an oxygen atom between the carbonyl carbon and the more substituted adjacent carbon, leading to the formation of 7-methyl-2-oxepanone. Furthermore, this enzymatic reaction can proceed with a degree of enantioselectivity, making it a valuable tool for the synthesis of optically active lactones. The catalytic cycle of BVMOs, including CHMO, involves the use of a flavin adenine (B156593) dinucleotide (FAD) cofactor and a reducing equivalent, typically NADPH, to activate molecular oxygen for insertion into the ketone substrate.

The substrate scope of BVMOs extends beyond 2-methylcyclohexanone, allowing for the synthesis of a variety of related substituted caprolactones. By utilizing different substituted cyclohexanones as starting materials, a range of chiral lactones can be produced, demonstrating the versatility of this biocatalytic approach.

Below are interactive data tables summarizing the research findings on the biotransformation routes to 2-Oxepanone, 7-methyl- and related compounds.

Table 1: Fungal Biotransformation of 2-Methylcyclohexanone

| Fungal Strain | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) |

| Fusarium sp. AP-2 | 2-Methylcyclohexanone | 7-Methyl-2-oxepanone | 46 | 94 |

Table 2: Enzymatic Baeyer-Villiger Oxidation of Substituted Cyclohexanones

| Enzyme | Source Organism | Substrate | Product | Observations |

| Cyclohexanone Monooxygenase (CHMO) | Acinetobacter sp. NCIB 9871 | 2-Methylcyclohexanone | 7-Methyl-2-oxepanone | Exhibits regioselectivity and enantioselectivity. |

| Baeyer-Villiger Monooxygenase | Various | Substituted Cyclohexanones | Substituted ε-Caprolactones | Broad substrate scope, enabling synthesis of diverse chiral lactones. |

Reaction Chemistry and Mechanistic Investigations of 2 Oxepanone, 7 Methyl

Ring-Opening Reactions

The cleavage of the ester bond in the seven-membered ring of 2-Oxepanone, 7-methyl- is a key reaction, with enzymatic hydrolysis being a well-studied pathway.

Monoterpene ε-lactone hydrolases (MLH) are enzymes capable of catalyzing the ring-opening hydrolysis of ε-lactones, including 7-methyl-2-oxepanone.

A monoterpene ε-lactone hydrolase (MLH) isolated from Rhodococcus erythropolis DCL14 has been purified and characterized. This enzyme is a monomer with a molecular weight of 31 kDa. The optimal conditions for its catalytic activity were determined to be a pH of 9.5 and a temperature of 30°C. The MLH gene, designated mlhB, has been cloned and sequenced, revealing similarities to the GDXG family of lipolytic enzymes.

The MLH from Rhodococcus erythropolis DCL14 exhibits activity towards a range of monoterpene ε-lactones. Notably, it is active with (4R)-4-isopropenyl-7-methyl-2-oxo-oxepanone and 7-isopropyl-4-methyl-2-oxo-oxepanone.

Regarding its stereoselectivity, the enzyme was found to convert both enantiomers of 4-, 5-, 6-, and 7-methyl-2-oxo-oxepanone at equal rates. This lack of stereoselectivity suggests that the enzyme's active site can accommodate both R and S configurations at the methyl-substituted carbon of the lactone ring.

Table 1: Substrate Specificity of Monoterpene ε-Lactone Hydrolase (MLH)

| Substrate | Activity |

|---|---|

| (4R)-4-isopropenyl-7-methyl-2-oxo-oxepanone | Active |

| (6R)-6-isopropenyl-3-methyl-2-oxo-oxepanone | Active |

| 7-isopropyl-4-methyl-2-oxo-oxepanone | Active |

| (R)-7-methyl-2-oxo-oxepanone | Active |

| (S)-7-methyl-2-oxo-oxepanone | Active |

| (R/S)-4-methyl-2-oxo-oxepanone | Active |

| (R/S)-5-methyl-2-oxo-oxepanone | Active |

| (R/S)-6-methyl-2-oxo-oxepanone | Active |

Enzymatic Hydrolysis by ε-Lactone Hydrolases (MLH)

Isomerization and Deconjugation Reactions of 2-Oxepanone Derivatives

Derivatives of 2-oxepanone can undergo isomerization reactions, particularly deconjugation of α,β-unsaturated systems, catalyzed by organic bases.

The organic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to be an effective catalyst for the deconjugation of 7-substituted 3,4-didehydro-2-oxepanones to their corresponding 4,5-didehydro isomers. In the case of 7-methyl-3,4-didehydro-2-oxepanone, the conversion to 4,5-didehydro-7-methyl-2-oxepanone was quantitative and complete within 3 hours when using one equivalent of DBU.

Interestingly, for the 7-benzyl substituted analogue, the deconjugation initially proceeds to 90% completion within 3 hours, but then the concentration of the deconjugated product gradually decreases to reach a 3:2 equilibrium in favor of the deconjugated isomer after 25 hours. However, such an equilibrium is not observed for the 7-methyl derivative, where the deconjugated product is formed quantitatively. Other nitrogenous bases like triethylamine (B128534) and DABCO were found to be ineffective for this transformation.

To probe the mechanism of the DBU-catalyzed deconjugation, studies involving deuterium (B1214612) incorporation have been conducted. When the isomerization reaction is carried out in deuterated chloroform (B151607) (CDCl₃), deuterium is incorporated at positions 3 and 5 of the 2-oxepanone ring system. Furthermore, deuterium incorporation is also observed at position 6 of the DBU molecule itself.

These findings suggest a mechanism involving proton abstraction by DBU from the carbon adjacent to the carbonyl group (C3) to form an enolate intermediate. This is followed by protonation (or deuteration from the solvent) at C5, leading to the isomerized product. The deuterium incorporation at the DBU catalyst suggests a dynamic equilibrium involving proton exchange with the solvent.

Polymerization Chemistry and Macromolecular Design

Ring-Opening Polymerization (ROP) of 2-Oxepanone, 7-methyl-

Ring-opening polymerization is a crucial technique for converting cyclic monomers like 7-methyl-2-oxepanone into linear polymers. This method offers a high degree of control over the polymer's molecular weight, architecture, and end-group functionality.

The success of ROP is highly dependent on the catalytic system employed. These systems are designed to efficiently open the lactone ring and promote chain propagation.

In the pursuit of greener and more biocompatible polymerization methods, metal-free biocatalysts have gained attention. Boric acid (B(OH)₃) has been identified as an effective biocatalyst for the ROP of lactones, including the copolymerization of 7-methyl-2-oxepanone. mdpi.comresearchgate.net This approach avoids the use of potentially toxic metal catalysts. Studies have demonstrated the feasibility of using boric acid to catalyze the ring-opening of various lactones, paving the way for its application in synthesizing polyesters from monomers like 7-methyl-2-oxepanone. researchgate.net The process can be initiated by molecules such as ethylene (B1197577) glycol, leading to the formation of polymers with specific end-group functionalities. mdpi.com

The initiation of ROP for cyclic esters like 7-methyl-2-oxepanone can proceed through several mechanisms, depending on the catalyst and initiator used. In the case of boric acid catalysis with an alcohol initiator (e.g., ethylene glycol), the process is believed to follow an activated monomer mechanism. mdpi.comresearchgate.net In this mechanism, the boric acid interacts with the carbonyl group of the 7-methyl-2-oxepanone monomer, making it more susceptible to nucleophilic attack by the initiator's hydroxyl group. mdpi.com This initiates the polymerization, and the subsequent propagation occurs by the addition of more activated monomers to the growing polymer chain. This method allows for the incorporation of the initiator molecule into the final polymer structure, enabling the synthesis of telechelic polymers (polymers with functional end-groups). mdpi.com

Copolymerization is a versatile strategy used to modify and enhance the properties of polymers. By incorporating different monomers into the polymer chain, materials with a wide range of thermal and mechanical properties can be designed. chemrxiv.org 2-Oxepanone, 7-methyl- can be copolymerized with other cyclic esters to create novel copolyesters. mdpi.com

Random copolymers of 7-methyl-2-oxepanone (mCL) and δ-valerolactone (dVL) have been successfully synthesized using boric acid as a biocatalyst and ethylene glycol as an initiator. mdpi.com This process yields random oligomers where the two monomer units are distributed statistically along the polymer chain. The synthesis results in hydroxy-telechelic copolymers, meaning they possess hydroxyl groups at both ends of the chain, derived from the ethylene glycol initiator. mdpi.com

The table below summarizes the results from the synthesis of these random copolymers.

| Sample | Feed Molar Ratio (dVL:mCL) | Molar Mass ( g/mol ) | Dispersity (Đ) |

| P(dVL-co-mCL) 1 | 75:25 | 1700 | 1.29 |

| P(dVL-co-mCL) 2 | 50:50 | 1800 | 1.28 |

| P(dVL-co-mCL) 3 | 25:75 | 1900 | 1.26 |

Molar masses and dispersity were determined by Gel Permeation Chromatography (GPC). Data sourced from a study on boric acid biocatalyzed ring-opening copolymerization. mdpi.com

The structure of the resulting poly(δ-valerolactone-co-6-methyl-ε-caprolactone) copolymers is confirmed through various analytical techniques. Gel Permeation Chromatography (GPC) is used to determine the molar masses and dispersity (Đ) of the polymer chains, providing insight into the distribution of chain lengths. mdpi.com As shown in the table above, the copolymers exhibit controlled molar masses and relatively low dispersity values, which is characteristic of a controlled polymerization process. mdpi.com

The presence of hydroxyl groups at both ends of the copolymer chains, a result of initiation with ethylene glycol, is a key structural feature. This "hydroxy-telechelic" nature makes the copolymers suitable for further reactions, such as chain extension, to produce materials like polyurethanes. mdpi.com

Copolymerization Strategies with 2-Oxepanone, 7-methyl-

Polymerization Mechanisms and Kinetics

The synthesis of polyesters from lactones is most commonly achieved through ring-opening polymerization (ROP), a process that allows for significant control over the polymer's molecular weight, architecture, and end-group functionality. The polymerization of 2-Oxepanone, 7-methyl-, a substituted ε-caprolactone, follows the general principles established for lactone ROP, with the coordination-insertion mechanism being the most prevalent.

Mechanistic Understanding of 2-Oxepanone, 7-methyl- Polymerization

The ring-opening polymerization of 2-Oxepanone, 7-methyl-, like its unsubstituted counterpart ε-caprolactone, is typically initiated by a nucleophilic species and catalyzed by a variety of compounds, including organometallic catalysts, enzymes, and organic catalysts. The most widely accepted pathway for metal-catalyzed ROP is the coordination-insertion mechanism. nih.gov

This mechanism involves the following key steps:

Initiator Activation: In many cases, an alcohol initiator reacts with the metal catalyst, such as stannous octoate (Sn(Oct)2) or an aluminum alkoxide complex, to form the true initiating species, a metal alkoxide.

Monomer Coordination: The carbonyl oxygen of the 2-Oxepanone, 7-methyl- monomer coordinates to the metal center of the catalyst. This coordination polarizes the carbonyl group, making the carbonyl carbon more susceptible to nucleophilic attack.

Nucleophilic Attack and Ring Opening: The alkoxide group of the initiator attacks the activated carbonyl carbon of the monomer. This leads to the cleavage of the acyl-oxygen bond in the cyclic ester, thus opening the ring.

Chain Propagation: The newly formed alkoxide end of the opened monomer unit can then coordinate with and attack another monomer molecule, propagating the polymer chain. This process repeats, leading to the formation of a polyester (B1180765).

The presence of the methyl group at the 7-position of the oxepanone ring can influence the polymerization kinetics. Steric hindrance from the methyl group may affect the rate of monomer coordination to the catalyst and the subsequent nucleophilic attack. However, detailed kinetic studies specifically on 2-Oxepanone, 7-methyl- are not extensively reported in the literature. For the closely related ε-caprolactone, kinetic analyses have been performed using techniques like non-isothermal differential scanning calorimetry (DSC). nih.gov These studies help in determining kinetic parameters such as activation energy (Ea) and the frequency factor (A), which are crucial for understanding and controlling the polymerization process. nih.gov

Table 1: Comparison of Kinetic Parameters for the ROP of ε-Caprolactone with Different Initiator Concentrations

| Initiator Concentration (mol%) | Average Activation Energy (Ea) from Friedman Method (kJ/mol) | Average Activation Energy (Ea) from KAS Method (kJ/mol) | Average Frequency Factor (A) (min-1) |

| 1.0 | 70.5 | 80.4 | 7.3 x 107 |

| 1.5 | 64.9 | 69.8 | 2.8 x 106 |

| 2.0 | 67.2 | 64.9 | 1.2 x 106 |

Data adapted from a study on ε-caprolactone polymerization initiated by Sn(Oct)2/n-HexOH. nih.gov KAS refers to the Kissinger-Akahira-Sunose method.

While the data in Table 1 pertains to ε-caprolactone, it illustrates the type of kinetic information that would be valuable for optimizing the polymerization of 2-Oxepanone, 7-methyl-. It is reasonable to hypothesize that the methyl group in 2-Oxepanone, 7-methyl- might lead to a different set of kinetic parameters due to its electronic and steric effects.

Control over Macromolecular Architecture and End-Group Functionalization

A significant advantage of ring-opening polymerization is the ability to control the architecture of the resulting polymer. This control is achieved through careful selection of initiators and polymerization conditions.

Macromolecular Architecture:

Linear Polymers: The use of a monofunctional initiator, such as a simple alcohol, leads to the formation of linear polymer chains.

Block Copolymers: Sequential addition of different monomers can produce block copolymers. For instance, after polymerizing 2-Oxepanone, 7-methyl-, a second cyclic monomer could be introduced to grow a second block, resulting in a diblock copolymer.

Star Polymers: Multifunctional initiators, which possess multiple initiating sites, can be used to synthesize star-shaped polymers. rsc.org The number of arms in the star polymer corresponds to the number of initiating groups on the initiator molecule. The synthesis of star polymers often involves an "arms-first" or a "core-first" approach. researchgate.net

End-Group Functionalization:

The functional groups at the ends of the polymer chains can be tailored by using functional initiators or by post-polymerization modification.

Functional Initiators: An initiator containing a desired functional group can be used to introduce that functionality at one end of the polymer chain. For example, an initiator with an azide (B81097) or alkyne group can be used to prepare polymers that can undergo "click" chemistry reactions for further modification.

Post-Polymerization Modification: The hydroxyl end-group that is typically present at the terminus of the polymer chain after ROP can be chemically modified. For instance, it can be reacted to introduce other functional groups, or it can serve as an initiator for the polymerization of another monomer. One-pot chain polymerization followed by polycondensation has also been explored for the functionalization of poly(ε-caprolactone). acs.org

The ability to control both the architecture and the end-group functionality of poly(2-Oxepanone, 7-methyl-) is crucial for tailoring its properties for specific applications, such as in drug delivery systems or as a component in more complex materials.

Table 2: Examples of Macromolecular Architectures and Functionalization Strategies

| Architecture/Functionalization | Method | Description |

| Linear | Monofunctional Initiator | A single polymer chain grows from each initiator molecule. |

| Block Copolymer | Sequential Monomer Addition | Different monomers are added sequentially to create distinct blocks within the polymer chain. |

| Star Polymer | Multifunctional Initiator | Multiple polymer chains grow from a central core molecule. |

| End-Group Functionalization | Functional Initiator | The initiator molecule contains a specific functional group that becomes the end-group of the polymer. |

| End-Group Functionalization | Post-Polymerization Modification | The terminal hydroxyl group of the polymer is chemically converted to another functional group. |

Biochemical Degradation Pathways and Metabolite Studies

Microbial Metabolism of Monoterpenes Involving 2-Oxepanone, 7-methyl-

Rhodococcus erythropolis DCL14, a gram-positive bacterium isolated from freshwater sediment, demonstrates metabolic versatility in its ability to assimilate a range of monoterpenes, including limonene (B3431351), carveol (B46549), and dihydrocarveol (B1210190). nih.govasm.org The degradation of these compounds involves a series of enzymatic steps that converge on central metabolic pathways.

Rhodococcus erythropolis DCL14 employs distinct, yet interconnected, pathways for the degradation of different monoterpenes. For instance, the metabolism of both enantiomers of limonene proceeds through a novel pathway that commences with epoxidation at the 1,2 double bond. nih.govnih.gov This initial step is followed by a cascade of enzymatic reactions that ultimately lead to the formation of intermediates that can enter the cell's central metabolism. nih.gov

Similarly, the degradation of all stereoisomers of carveol and dihydrocarveol by this bacterium has been elucidated. nih.gov These pathways involve a series of oxidation, reduction, and isomerization reactions. nih.gov Product accumulation studies have been instrumental in identifying the sequence of intermediates, revealing a branched pathway in the case of carveol degradation. nih.gov

In the metabolic pathways of both limonene and carveol/dihydrocarveol in Rhodococcus erythropolis DCL14, a derivative of 2-Oxepanone, 7-methyl-, specifically 4-isopropenyl-7-methyl-2-oxo-oxepanone, has been identified as a key intermediate. nih.gov

In the degradation of (4R)-carveol, the pathway proceeds through (4R)-carvone and (1R,4R)-dihydrocarvone. nih.gov The latter is then converted to (4R,7R)-4-isopropenyl-7-methyl-2-oxo-oxepanone. nih.gov This lactone is subsequently hydrolyzed to 6-hydroxy-3-isopropenylheptanoate (B1227537), which is further oxidized to 3-isopropenyl-6-oxoheptanoate. nih.gov This final product links the carveol and dihydrocarveol degradation pathways to the limonene degradation pathway. nih.gov

In the context of limonene metabolism, the pathway involves the formation of 1-hydroxy-2-oxolimonene. nih.govnih.gov This intermediate is then acted upon by a monooxygenase, leading to the formation of a lactone, 7-hydroxy-4-isopropenyl-7-methyl-2-oxo-oxepanone, which is structurally related to 2-Oxepanone, 7-methyl-. nih.govnih.gov However, this lactone is unstable and spontaneously rearranges to form 3-isopropenyl-6-oxoheptanoate. asm.org

The following table summarizes the key intermediates in the degradation of (4R)-carveol by Rhodococcus erythropolis DCL14:

| Precursor | Intermediate |

| (4R)-Carveol | (4R)-Carvone |

| (4R)-Carvone | (1R,4R)-Dihydrocarvone |

| (1R,4R)-Dihydrocarvone | (4R,7R)-4-isopropenyl-7-methyl-2-oxo-oxepanone |

| (4R,7R)-4-isopropenyl-7-methyl-2-oxo-oxepanone | (3R)-6-hydroxy-3-isopropenylheptanoate |

| (3R)-6-hydroxy-3-isopropenylheptanoate | (3R)-3-isopropenyl-6-oxoheptanoate |

Enzymatic Activities in Monoterpene Degradation

The degradation of monoterpenes by Rhodococcus erythropolis DCL14 is facilitated by a suite of inducible enzymes. Cells grown on limonene, carveol, or dihydrocarveol exhibit high oxygen consumption rates with these substrates and their metabolic intermediates, indicating the induction of specific enzymatic machinery. nih.govnih.govnih.gov

Several key enzymatic activities have been identified in cell extracts of R. erythropolis DCL14 grown on these monoterpenes. In the carveol and dihydrocarveol pathways, these include (dihydro)carveol dehydrogenase, carvone (B1668592) reductase, (iso-)dihydrocarvone isomerase, dihydrocarvone (B1202640) monooxygenase (a Baeyer-Villiger monooxygenase), ε-lactone hydrolase, and 6-hydroxy-3-isopropenylheptanoate dehydrogenase. nih.gov

The limonene degradation pathway involves a distinct set of enzymes, including a limonene 1,2-monooxygenase, a limonene-1,2-epoxide (B132270) hydrolase, a limonene-1,2-diol dehydrogenase, and a 1-hydroxy-2-oxolimonene 1,2-monooxygenase. nih.govnih.gov The monooxygenases are crucial for the insertion of oxygen atoms into the monoterpene skeleton, facilitating ring cleavage and subsequent degradation. asm.orgnih.gov

The table below details the enzymes involved in the degradation of carveol and dihydrocarveol in Rhodococcus erythropolis DCL14:

| Enzyme | Function |

| (Dihydro)carveol dehydrogenase | Oxidation of carveol and dihydrocarveol |

| Carvone reductase | Reduction of carvone |

| (iso-)Dihydrocarvone isomerase | Isomerization of dihydrocarvone |

| Dihydrocarvone monooxygenase | Lactonization of dihydrocarvone |

| ε-lactone hydrolase | Hydrolysis of the lactone intermediate |

| 6-hydroxy-3-isopropenylheptanoate dehydrogenase | Oxidation of the resulting hydroxy acid |

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular skeleton and the stereochemistry of 2-Oxepanone, 7-methyl-.

Proton Nuclear Magnetic Resonance (¹H-NMR) Applications

Proton (¹H) NMR spectroscopy is used to identify the number and type of hydrogen atoms in a molecule. For 2-Oxepanone, 7-methyl-, the structure dictates a specific set of proton signals. The key structural features giving rise to distinct signals are the methyl group (CH₃), the five methylene (B1212753) groups (CH₂) at positions 3, 4, 5, and 6, and the methine proton (CH) at position 7.

The proton attached to the chiral center at C7, being adjacent to both the ring oxygen and the methyl group, would produce a complex multiplet. The methyl group at C7 would appear as a doublet due to coupling with the C7 proton. The methylene protons adjacent to the carbonyl group (at C2) and the oxygen atom (connected to C7) are deshielded and would thus resonate at a lower field (higher ppm value) compared to the other methylene protons in the ring. A detailed analysis of chemical shifts, signal multiplicities (splitting patterns), and coupling constants allows for the complete assignment of the proton signals to their respective positions in the molecule, confirming the 7-methyl-2-oxepanone structure.

Table 1: Predicted ¹H-NMR Data for 2-Oxepanone, 7-methyl- (Note: Experimental data is not publicly available. The following are predicted values based on spectroscopic principles.)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| -CH₂- (C3) | 2.4 - 2.6 | Multiplet |

| -CH₂- (C4, C5) | 1.5 - 1.9 | Multiplet |

| -CH₂- (C6) | 1.9 - 2.1 | Multiplet |

| -CH- (C7) | 4.2 - 4.4 | Multiplet |

| -CH₃ (at C7) | 1.2 - 1.4 | Doublet |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Applications

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Since 2-Oxepanone, 7-methyl- (C₇H₁₂O₂) contains seven carbon atoms in unique chemical environments, its ¹³C-NMR spectrum is expected to show seven distinct signals.

The most downfield signal would correspond to the carbonyl carbon (C2) of the lactone group, typically appearing in the 170-180 ppm range. The carbon atom bonded to the ring oxygen (C7) would also be significantly deshielded, appearing further downfield than the other aliphatic carbons. The methyl carbon at C7 would resonate at the highest field (lowest ppm value). The remaining methylene carbons (C3, C4, C5, C6) would have chemical shifts in the typical aliphatic range, with their exact positions influenced by their proximity to the carbonyl group.

Table 2: Predicted ¹³C-NMR Data for 2-Oxepanone, 7-methyl- (Note: Experimental data is not publicly available. The following are predicted values based on spectroscopic principles.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 (C=O) | 175 - 178 |

| C3 | 34 - 38 |

| C4 | 22 - 26 |

| C5 | 28 - 32 |

| C6 | 35 - 39 |

| C7 | 75 - 79 |

| -CH₃ (at C7) | 20 - 24 |

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and for deducing its structure by analyzing the fragmentation patterns of its molecular ion.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for determining the molecular weight of a compound with minimal fragmentation. When 2-Oxepanone, 7-methyl- (monoisotopic mass: 128.0837 Da) is analyzed by ESI-MS, it is typically protonated or forms adducts with cations present in the solvent, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).

The resulting spectrum would show a prominent peak corresponding to the protonated molecule ([M+H]⁺) at an m/z value of approximately 129.091. The formation of other adducts can further confirm the molecular weight. This technique verifies the elemental composition (C₇H₁₂O₂) of the molecule.

Table 3: Predicted ESI-MS Adducts for 2-Oxepanone, 7-methyl-

| Adduct Ion | Formula | Predicted m/z |

| [M+H]⁺ | C₇H₁₃O₂⁺ | 129.09100 |

| [M+Na]⁺ | C₇H₁₂O₂Na⁺ | 151.07294 |

| [M+K]⁺ | C₇H₁₂O₂K⁺ | 167.04688 |

| [M+NH₄]⁺ | C₇H₁₆NO₂⁺ | 146.11754 |

Tandem Mass Spectrometry (MS-MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS-MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed. This process provides detailed structural information by revealing the molecule's fragmentation pathways.

For 2-Oxepanone, 7-methyl-, the protonated molecule ([M+H]⁺, m/z 129.1) would be selected as the precursor ion. Fragmentation would likely involve the characteristic loss of small neutral molecules. Common fragmentation pathways for lactones include the loss of water (H₂O), carbon monoxide (CO), and cleavage of the ester group. Analyzing the m/z values of the resulting product ions allows for the piecing together of the molecular structure and confirmation of the connectivity of the atoms within the seven-membered ring.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for separating 2-Oxepanone, 7-methyl- from a complex mixture and confirming its identity.

In a GC-MS analysis, the sample is first vaporized and separated based on its boiling point and affinity for the GC column. As 2-Oxepanone, 7-methyl- elutes from the column at a specific retention time, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). EI is a higher-energy technique that causes extensive fragmentation. The resulting mass spectrum serves as a chemical "fingerprint," with a characteristic molecular ion peak (at m/z 128) and a series of fragment ion peaks. This fragmentation pattern can be compared to spectral libraries for positive identification. The combination of the unique retention time from the GC and the specific mass spectrum provides a very high level of confidence in the identification and quantification of 2-Oxepanone, 7-methyl- in a sample.

Chromatographic Techniques for Separation and Purity Assessment

Advanced analytical techniques are indispensable in the research and development of polymers derived from 7-methyl-2-oxepanone. Chromatographic methods, in particular, play a crucial role in both the characterization of the resulting polymers and the real-time monitoring of the polymerization process. These techniques provide essential data on molecular weight, molecular weight distribution, and reaction kinetics, which are critical for controlling the properties of the final material.

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used technique for characterizing the molecular weight and molecular weight distribution of polymers. alfa-chemistry.com GPC separates molecules based on their hydrodynamic volume in solution. alfa-chemistry.com Larger molecules elute first from the chromatography column, while smaller molecules elute later, allowing for the determination of the polymer's molecular weight distribution. alfa-chemistry.com This information is vital as the molecular weight directly influences the physical and mechanical properties of the polymer, such as its strength, viscosity, and degradation rate. alfa-chemistry.com

In the study of copolymers involving 7-methyl-2-oxepanone, GPC is essential for confirming the successful synthesis and for determining key polymer characteristics. Research on copolymers of 6-methyl-ε-caprolactone (an isomer and common synonym for 7-methyl-2-oxepanone) and ε-caprolactone utilized GPC to determine the number-average molecular weight (Mn) and the polydispersity index (PDI). acs.org The PDI is a measure of the breadth of the molecular weight distribution; a value close to 1.0 indicates a narrow distribution, which is often desirable for achieving uniform material properties. acs.org

A study by Alegría et al. synthesized a series of poly(methyl caprolactone-co-caprolactone)-b-poly(ethylene oxide) block copolymers. The hydrophobic block consisted of random copolymers of 6-methyl-ε-caprolactone and ε-caprolactone with varying feed ratios. GPC analysis was performed to characterize these copolymers, and the results demonstrated the ability to control the polymer's molecular weight and distribution. acs.org

| Copolymer Designation | Fraction of Methyl Caprolactone (B156226) (fMCL) | Number-Average Molecular Weight (Mn) of P(MCL-co-CL) Block (g/mol) | Polydispersity Index (PDI) |

|---|---|---|---|

| PMCL-0 | 0 | 4437 | 1.96 |

| PMCL-25 | 0.26 | 5063 | 2.55 |

| PMCL-50 | 0.49 | 4795 | 1.95 |

| PMCL-75 | 0.72 | 4432 | 1.77 |

| PMCL-100 | 1 | 4690 | 2.34 |

Gas Chromatography (GC) for Reaction Monitoring

Gas Chromatography (GC) is a fundamental analytical technique used to separate and analyze volatile compounds. In polymer chemistry, GC is an invaluable tool for monitoring the kinetics of polymerization reactions. tue.nl By measuring the concentration of the monomer over time, researchers can determine the rate of polymerization and the conversion of monomer to polymer. tue.nlepa.gov This real-time analysis is critical for understanding reaction mechanisms and optimizing reaction conditions to achieve desired polymer properties. epa.gov

The polymerization of 7-methyl-2-oxepanone, typically through ring-opening polymerization, can be effectively monitored by tracking the disappearance of the monomer peak in GC analysis. A sample of the reaction mixture is taken at various time intervals, and the concentration of the unreacted monomer is quantified.

A validated GC method for the determination of residual lactone monomers, such as ε-caprolactone, in polyesters provides a clear framework for how such monitoring can be established for 7-methyl-2-oxepanone. researchgate.net An internal standard method is typically employed for accurate quantification. researchgate.net In this approach, a known amount of a non-reactive compound (the internal standard) is added to each sample. The ratio of the monomer peak area to the internal standard peak area is then used to calculate the monomer concentration, which minimizes errors from sample injection volume variations. researchgate.net

The following table outlines typical parameters for a GC method that could be adapted for monitoring the conversion of 7-methyl-2-oxepanone during polymerization, based on a method developed for similar lactone monomers. researchgate.net

| Parameter | Condition |

|---|---|

| Gas Chromatograph | Agilent 7890A or similar |

| Detector | Flame Ionization Detector (FID) |

| Column | HP-5 (30 m × 0.32 mm, 0.25 μm film thickness) |

| Carrier Gas | Nitrogen |

| Injection Volume | 1 μL |

| Injector Temperature | 250 °C |

| Detector Temperature | 280 °C |

| Oven Temperature Program | Initial 100 °C, hold for 1 min, ramp to 250 °C at 15 °C/min, hold for 5 min |

| Internal Standard | Diphenyl ether (or other suitable non-reactive compound) |

Table 2. Representative Gas Chromatography (GC) parameters for the quantitative analysis of lactone monomers, applicable for monitoring the polymerization of 7-methyl-2-oxepanone. Adapted from the methodology of Feng et al. (2015). researchgate.net

By applying such a GC method, researchers can plot monomer concentration versus time, providing detailed kinetic profiles of the polymerization of 7-methyl-2-oxepanone. This data is essential for calculating reaction rates and understanding the influence of catalysts, temperature, and initiators on the polymerization process.

Computational Chemistry and Modeling Studies

Theoretical Investigations of Reaction Mechanisms

Theoretical investigations into the reaction mechanisms of lactones, particularly their ring-opening polymerization (ROP), have been a significant area of research. Density Functional Theory (DFT) has emerged as a powerful method for modeling these complex reaction pathways. rsc.org While direct DFT studies on 7-methyl-2-oxepanone are not prevalent in the literature, the extensive research on ε-caprolactone offers profound insights that are largely applicable.

The ROP of ε-caprolactone, and by extension 7-methyl-2-oxepanone, is often catalyzed by metal complexes. researchgate.net DFT calculations have been instrumental in mapping the potential energy surfaces of these reactions, identifying transition states, and determining activation barriers. For instance, studies on the ROP of ε-caprolactone initiated by aluminum and magnesium complexes have shown that the catalyst can activate either the carbonyl double bond (C=O) or the acyl-oxygen single bond (C-O), influencing the reaction pathway. researchgate.net The presence of a methyl group at the 7-position, adjacent to the oxygen atom, in 2-Oxepanone, 7-methyl- would be expected to exert both steric and electronic effects on the reaction mechanism.

Computationally, the introduction of the 7-methyl group could be modeled to investigate its influence on the coordination of the monomer to the metal center and the subsequent insertion steps. It is hypothesized that the electron-donating nature of the methyl group could subtly alter the electron density at the ester oxygen, potentially affecting the rate of polymerization. Furthermore, the steric hindrance introduced by the methyl group could influence the stereoselectivity of the polymerization, a factor that is critical in determining the properties of the resulting polymer. DFT studies on similar substituted lactones have indeed shown that substituent effects can play a significant role in the chemoselectivity of reactions.

A generalized mechanism for the metal-alkoxide-initiated ROP of ε-caprolactone, which serves as a model for 7-methyl-2-oxepanone, typically involves the following steps elucidated by computational studies:

Coordination: The lactone monomer coordinates to the metal center of the catalyst.

Nucleophilic Attack: The alkoxide initiator attacks the carbonyl carbon of the coordinated lactone.

Ring-Opening: The acyl-oxygen bond of the lactone cleaves, leading to the opening of the ring and the formation of a metal-alkoxide species with the monomer unit incorporated.

Propagation: The newly formed alkoxide end of the growing polymer chain can then coordinate with and ring-open another monomer molecule, continuing the polymerization process.

Molecular Dynamics and Conformational Analysis of 2-Oxepanone, 7-methyl-

The seven-membered ring of ε-caprolactone is known to be highly flexible, adopting several low-energy conformations, with the chair and boat forms being the most significant. researchgate.net High-level quantum chemical calculations have identified the most stable conformation of ε-caprolactone as a chair form. smu.edu For 7-methyl-2-oxepanone, the presence of the methyl group on the carbon atom adjacent to the ring oxygen would be expected to influence the relative energies of these conformers.

A systematic conformational search using computational methods would likely reveal several stable conformers for 7-methyl-2-oxepanone. The methyl group can occupy either an axial or equatorial position in the chair-like conformations, leading to different steric interactions and, consequently, different energies. It is generally observed in substituted cycloalkanes that bulky substituents prefer to occupy equatorial positions to minimize steric strain. rsc.orgscispace.com

Molecular dynamics simulations could provide a more dynamic picture of the conformational landscape of 7-methyl-2-oxepanone. researchgate.netacs.org By simulating the motion of the molecule over time, MD can explore the various accessible conformations and the transitions between them. Such simulations would allow for the calculation of thermodynamic properties based on the population of different conformational states. The results of these simulations would be valuable for understanding how the molecule behaves in different environments, such as in solution or in the melt, which is particularly relevant for polymerization processes.

The table below summarizes the likely major conformations of 2-Oxepanone, 7-methyl-, based on analogies with ε-caprolactone and general principles of conformational analysis. The relative energies are hypothetical and would require specific computational studies for quantification.

| Conformation | Methyl Group Position | Expected Relative Energy | Key Features |

| Chair | Equatorial | Lowest | Minimizes steric interactions of the methyl group. |

| Chair | Axial | Higher | Increased steric strain due to 1,3-diaxial interactions. |

| Boat/Twist-Boat | Various | Intermediate | Represents a family of flexible conformations. |

Prediction of Chemical Reactivity and Selectivity

Computational chemistry offers a suite of tools for predicting the chemical reactivity and selectivity of molecules like 2-Oxepanone, 7-methyl-. These predictions are often based on the electronic structure of the molecule, which can be calculated using quantum mechanical methods. rsc.orgnih.gov While specific predictive studies for 7-methyl-2-oxepanone are sparse, the principles can be readily applied.

One common approach to predicting reactivity is through the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals can indicate the most likely sites for nucleophilic and electrophilic attack. For 2-Oxepanone, 7-methyl-, the LUMO is expected to be localized on the carbonyl carbon, making it the primary site for nucleophilic attack, which is the initial step in many of its reactions, including ROP. The HOMO would likely have significant contributions from the oxygen atoms, indicating their propensity to act as electron donors.

Another powerful tool for predicting reactivity is the calculation of electrostatic potential (ESP) maps. These maps visualize the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 2-Oxepanone, 7-methyl-, the ESP map would show a negative potential around the carbonyl oxygen and a positive potential around the carbonyl carbon, consistent with the expected reactivity.

Quantitative Structure-Activity Relationship (QSAR) models represent another avenue for predicting the reactivity and biological activity of lactones. researchgate.networldscientific.com These models correlate structural or computational descriptors with observed activities. While a specific QSAR model for 7-methyl-2-oxepanone may not exist, it could be developed by synthesizing and testing a series of related lactones and then using computational descriptors to build a predictive model.

The table below outlines some key computational descriptors that could be used to predict the reactivity of 2-Oxepanone, 7-methyl- and the type of information they provide.

| Computational Descriptor | Predicted Information | Relevance to 2-Oxepanone, 7-methyl- |

| HOMO Energy | Susceptibility to electrophilic attack | Indicates the ease of electron donation from the molecule. |

| LUMO Energy | Susceptibility to nucleophilic attack | Indicates the ease of accepting electrons, particularly at the carbonyl carbon. |

| HOMO-LUMO Gap | Chemical hardness and stability | A larger gap suggests higher stability and lower reactivity. |

| Electrostatic Potential (ESP) | Sites for electrostatic interactions | Identifies electron-rich and electron-poor regions, guiding intermolecular interactions. |

| Atomic Charges | Localized charge distribution | Quantifies the partial charges on each atom, predicting sites for ionic interactions. |

| Fukui Functions | Local reactivity indices | Predicts the most reactive sites for nucleophilic, electrophilic, and radical attack. |

The introduction of the 7-methyl group is expected to have a modest but noticeable effect on these descriptors compared to ε-caprolactone. The electron-donating nature of the methyl group could slightly raise the HOMO energy, potentially making the molecule more susceptible to certain electrophilic reactions. However, its steric bulk could also hinder the approach of reactants to nearby sites. A detailed computational analysis would be required to quantify these competing effects and provide a precise prediction of the chemical reactivity and selectivity of 2-Oxepanone, 7-methyl-.

Applications and Emerging Research Areas

Development of Advanced Polymeric Materials

The ring-opening polymerization (ROP) of 7-methyl-2-oxepanone is a primary route for synthesizing advanced aliphatic polyesters. researchgate.netnih.gov The presence of the methyl group on the caprolactone (B156226) ring significantly influences the physical and chemical properties of the resulting polymers compared to those derived from its unsubstituted counterpart, ε-caprolactone. rsc.orgacs.org This allows for the creation of new polymers with a wide range of potential uses.

Aliphatic polyesters are a well-established class of biodegradable polymers, and those derived from 7-methyl-2-oxepanone are no exception. acs.orgnih.gov Poly(7-methyl-ε-caprolactone) is structurally similar to poly(ε-caprolactone) (PCL), a widely studied biodegradable and biocompatible polymer. nih.govresearchgate.net The ester linkages in the polymer backbone are susceptible to hydrolysis, enabling its degradation. rsc.org

Research has shown that poly(γ-methyl-ε-caprolactone) can be utilized to create degradable thermoplastic elastomers that exhibit excellent mechanical properties. umn.edu Furthermore, these polymers can potentially be manufactured from sustainable sources, as the monomer can be derived from p-cresol, a component found in lignin (B12514952) bio-oils. acs.orgumn.edu This bio-derived feedstock possibility enhances the appeal of these polymers for creating more sustainable materials. acs.org The copolymerization of 7-methyl-2-oxepanone with other monomers like ε-caprolactone offers a strategy to create biodegradable materials with tailored degradation rates for specific biomedical applications. acs.orgnih.gov

The methyl substituent on the caprolactone ring is a key feature for tailoring polymer properties. rsc.org Unlike PCL, which is a semi-crystalline polymer, poly(6-methyl-ε-caprolactone) (PMCL) is an amorphous, low-Tg (glass transition temperature) material. acs.org The methyl group disrupts the regular packing of the polymer chains, preventing crystallization. acs.org This fundamental difference allows for the development of materials with distinct mechanical and thermal characteristics.

By creating random copolymers of 7-methyl-ε-caprolactone and ε-caprolactone, researchers can precisely control the degree of crystallinity in the final material. acs.org This has significant implications for applications such as drug delivery, where the crystallinity of the polymer matrix can affect the rate of drug release. acs.orgnih.gov For instance, studies on paclitaxel-loaded nanoparticles made from these copolymers showed that in vitro drug release rates decreased as the methyl caprolactone content increased. acs.org This tunability allows for the design of polymers optimized for specific uses, from flexible elastomers to controlled-release drug delivery systems. acs.orgumn.edu

| Property | Poly(ε-caprolactone) (PCL) | Poly(7-methyl-ε-caprolactone) (PMCL) | Reference |

|---|---|---|---|

| Crystallinity | Semi-crystalline | Amorphous | acs.org |

| Glass Transition Temp. (Tg) | ~ -60 °C | Low Tg (amorphous nature) | acs.orgacs.org |

| Melting Temp. (Tm) | ~ 60 °C | Not applicable (amorphous) | acs.org |

| Key Characteristics | Relatively stiff, can undergo plastic deformation. | Hydrophobic, forms non-crystalline matrices. | acs.orgnih.gov |

2-Oxepanone, 7-methyl- as a Chiral Building Block in Organic Synthesis

The methyl group on 2-oxepanone creates a chiral center, meaning the molecule can exist in two non-superimposable mirror-image forms, or enantiomers: (R)-7-methyl-2-oxepanone and (S)-7-methyl-2-oxepanone. nih.gov This chirality is of significant value in organic synthesis. The separated enantiomers serve as powerful chiral building blocks, which are essential components in the synthesis of complex, enantiomerically pure molecules like pharmaceuticals and natural products. nih.govnih.gov

Specifically, the enantiomers of 7-methyl-2-oxepanone have been employed as monomers in chiral oligomerization and polymerization reactions. nih.gov Using enantiopure monomers allows for the synthesis of stereoregular polymers with unique properties, such as the ability to form helical structures, which can be exploited in applications like chiral separations or stereoselective catalysis. The absolute configuration of the chiral center in the monomer is transferred to the polymer backbone, creating a macromolecule with a defined three-dimensional structure. nih.gov

Synthesis of Biologically Relevant Scaffolds from 2-Oxepanone, 7-methyl- Derivatives

The tailored properties of polymers derived from 7-methyl-2-oxepanone make them excellent candidates for creating biologically relevant scaffolds, particularly in the fields of tissue engineering and drug delivery. nih.govnih.gov The term "scaffold" in this context refers to a structure that can support cell growth or act as a carrier for therapeutic agents.

The ability to control properties such as biodegradability, mechanical strength, and hydrophobicity is crucial. rsc.orgacs.org For example, copolymers of 7-methyl-ε-caprolactone and ε-caprolactone have been synthesized and self-assembled into polymeric nanoparticles (PNPs). acs.orgnih.gov These nanoparticles can encapsulate hydrophobic anticancer drugs like paclitaxel. The amorphous nature of the PMCL-rich core influences the drug loading and release kinetics, demonstrating a direct application in creating advanced drug delivery vehicles. acs.org The biocompatibility of these aliphatic polyesters is a key advantage for such in-vivo applications. acs.org

| Polymer Type | Key Research Finding | Noted Application Area | Reference |

|---|---|---|---|

| Poly(γ-methyl-ε-caprolactone) | Can be produced from bio-derived feedstocks (p-cresol) and forms materials with excellent mechanical properties. | Degradable thermoplastic elastomers | acs.orgumn.edu |

| Poly(6-methyl-ε-caprolactone-co-ε-caprolactone)-b-poly(ethylene oxide) | Copolymerization allows for tuning of core crystallinity in self-assembled nanoparticles, which controls drug release rates. | Drug delivery nanoparticles | acs.orgnih.gov |

| Polymers from (R)- and (S)-6-methyl-ε-caprolactone | Enantiopure monomers can be used for chiral polymerization reactions to create stereoregular polymers. | Chiral materials | nih.gov |

Potential as a Chemical Intermediate in Industrial Processes

Beyond its role as a monomer, 2-Oxepanone, 7-methyl- holds potential as a chemical intermediate for producing other valuable chemicals. The parent compound, ε-caprolactone, has historically been used as a precursor to caprolactam, the monomer for Nylon 6. wikipedia.org By analogy, 7-methyl-2-oxepanone could potentially be converted to a methyl-substituted caprolactam through reaction with ammonia, providing a route to modified polyamides.

Furthermore, the ring structure of the lactone can be opened by various nucleophiles to yield functionalized linear molecules. wikipedia.org This opens up pathways to methyl-substituted hydroxycarboxylic acids and their derivatives, which could serve as building blocks in other chemical syntheses. The potential to source the monomer from lignin-derived cresols also positions 7-methyl-2-oxepanone as a promising bio-derived platform chemical for the sustainable production of a range of industrial chemicals. acs.orgumn.edu

Conclusion and Future Perspectives

Promising Avenues for Future Research on 2-Oxepanone, 7-methyl-

Future research on 2-Oxepanone, 7-methyl- is poised to unlock its full potential in materials science and biomedicine. A significant frontier is the development of advanced catalytic systems for stereoselective ring-opening polymerization. Achieving control over the polymer's tacticity (isotactic, syndiotactic, atactic) would enable precise tailoring of its mechanical strength, thermal stability, and degradation kinetics, opening doors to applications requiring highly specific material properties.

Another promising area is the expansion of its use in biomedical applications. Building on initial drug delivery studies, research could focus on designing sophisticated nanocarriers from copolymers of 7-methyl-ε-caprolactone for targeted and stimuli-responsive drug release. acs.org Its amorphous nature could be advantageous for encapsulating and delivering amorphous drugs. Furthermore, its potential in tissue engineering as a component of scaffolds, particularly for soft tissue regeneration, warrants investigation. The ability to tune its mechanical properties to match those of native tissues is a key area for exploration.

The synthesis of novel block copolymers incorporating poly(7-methyl-ε-caprolactone) is also a fertile ground for research. Combining its unique properties with those of other polymers could lead to the creation of advanced materials such as thermoplastic elastomers with superior mechanical performance and degradability. acs.org Investigating the enzymatic polymerization and degradation of 7-methyl-ε-caprolactone could also provide greener synthesis routes and a better understanding of its biological fate. rsc.orgresearchgate.net

| Research Avenue | Objective | Potential Application |

| Stereoselective Polymerization | To control the stereochemistry of the polymer backbone. rsc.org | High-performance biomaterials, engineering plastics. |

| Advanced Drug Delivery | To develop targeted and stimuli-responsive nanocarriers. acs.org | Oncology, personalized medicine. |

| Tissue Engineering | To create scaffolds with tailored mechanical properties and degradation rates. nih.govresearchgate.net | Soft tissue regeneration, medical implants. |

| Novel Copolymers | To synthesize block copolymers and thermoplastic elastomers. acs.org | Sustainable elastomers, advanced functional materials. |

| Enzymatic Processes | To explore green synthesis and degradation pathways. rsc.orgresearchgate.net | Biocatalysis, environmentally benign manufacturing. |

Potential Impact on Sustainable Chemistry and Materials Science

2-Oxepanone, 7-methyl- and its resulting polymers hold considerable promise for advancing sustainable chemistry and materials science. A key aspect of its sustainability lies in its potential to be derived from renewable feedstocks. The synthesis of its precursor, methyl-cyclohexanone, from p-cresol, which can be obtained from lignin (B12514952), provides a pathway to bio-based polyesters. acs.orgresearchgate.net This reduces the reliance on petrochemicals, which are the traditional source for many commercial polymers, thereby contributing to a more circular economy and lowering the carbon footprint of plastic production. mdpi.com

The inherent biodegradability of the polyester (B1180765) backbone of poly(7-methyl-ε-caprolactone) is another critical factor. acs.org Materials derived from this monomer can be designed to degrade under specific environmental or physiological conditions, mitigating the long-term accumulation of plastic waste. This makes them attractive alternatives to conventional non-degradable plastics in a variety of applications, from packaging to single-use medical devices.

Furthermore, the versatility of poly(7-methyl-ε-caprolactone) and its copolymers allows for the creation of "green" materials with a wide range of properties. By using non-toxic, organocatalytic polymerization methods, the environmental impact of the manufacturing process itself can be minimized. acs.org The development of high-performance, degradable thermoplastic elastomers from methyl-substituted ε-caprolactones could replace less sustainable materials in sectors such as automotive and consumer goods. acs.org The ability to create these advanced materials from a renewable resource that ultimately biodegrades represents a significant step towards the goals of sustainable materials science.

Q & A

Q. What synthetic strategies are effective for preparing 7-methyl-2-oxepanone, and how are reaction parameters optimized for yield?

- Methodological Answer : 7-Methyl-2-oxepanone, a seven-membered lactone, is typically synthesized via intramolecular cyclization of hydroxy acids or esters. Key strategies include:

- Ring-closing metathesis : Using Grubbs catalysts to form the oxepanone ring .

- Lactonization : Acid- or base-catalyzed cyclization of 7-methyl-substituted precursors, with solvent polarity and temperature critical for yield optimization (e.g., THF at 60°C enhances ring closure efficiency) .

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .

- Yield Optimization : Monitor via GC-MS or NMR; adjust stoichiometry of catalysts (e.g., p-toluenesulfonic acid) and use inert atmospheres to minimize side reactions.

Q. How can IR spectroscopy differentiate 7-methyl-2-oxepanone from structurally similar lactones?

- Methodological Answer :

- Key IR Peaks :

- Compare with reference spectra (e.g., NIST Chemistry WebBook) and note shifts caused by methyl substitution. Non-lactone carbonyl compounds (e.g., ketones) lack the C-O-C ring vibrations .

Q. What safety precautions are critical when handling 7-methyl-2-oxepanone in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Work in a fume hood to prevent inhalation of vapors .

- Storage : Keep in airtight containers away from oxidizers and strong bases.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can enzymatic methods be adapted for the stereoselective synthesis of 7-methyl-2-oxepanone derivatives?

- Methodological Answer :

- Enzyme Engineering : Modify cyclohexanone monooxygenase (CHMO) via directed evolution to accept 7-methyl substrates. Use saturation mutagenesis at substrate-binding residues (e.g., F432, L435) to enhance enantioselectivity .

- Biocatalytic Conditions : Optimize pH (7.0–8.5), cofactor recycling (NADPH), and substrate feeding rates to minimize epimerization .

- Analytical Validation : Confirm stereochemistry via chiral HPLC (e.g., Chiralpak IA column) or X-ray crystallography.

Q. How can conflicting NMR data for 7-methyl-2-oxepanone be resolved, particularly regarding substituent effects on chemical shifts?

- Methodological Answer :

- 2D NMR Techniques :

- HSQC/HMBC : Resolve overlapping signals by correlating [13]C-[1]H couplings and long-range connectivity. The methyl group’s proximity to the lactone oxygen deshields adjacent protons, causing downfield shifts (~δ 1.8–2.1 ppm) .

- NOESY : Identify spatial relationships between the methyl group and ring protons to confirm substitution position.

- Computational Modeling : Compare experimental shifts with DFT-calculated NMR spectra (e.g., Gaussian 16) to validate assignments .

Q. What are the challenges in copolymerizing 7-methyl-2-oxepanone with other monomers, and how can reaction conditions be tailored?

- Methodological Answer :

- Reactivity Challenges : The methyl group sterically hinders ring-opening polymerization (ROP). Use bulky initiators (e.g., Sn(Oct)₂) at elevated temperatures (120–140°C) to enhance reactivity .

- Copolymer Design :

- Monomer Ratios : Adjust feed ratios of ε-caprolactone/7-methyl-2-oxepanone (e.g., 80:20) to balance crystallinity and degradation rates.

- Kinetic Studies : Monitor via in-situ FTIR to track carbonyl consumption and optimize reaction time .

- Characterization : Use GPC for molecular weight distribution and DSC to analyze thermal transitions (Tg, Tm).

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points for 7-methyl-2-oxepanone across literature sources?

- Methodological Answer :

- Purity Assessment : Recrystallize samples from hexane/ethyl acetate and analyze via HPLC (>99% purity threshold) .

- Thermal Analysis : Use differential scanning calorimetry (DSC) at controlled heating rates (5°C/min) under nitrogen. Compare with literature values (e.g., 34–36°C) .

- Polymorphism Screening : Perform X-ray powder diffraction (XRPD) to detect crystalline forms that may alter melting behavior .

Tables for Key Data

Q. Table 1: Comparative IR Spectral Data for Lactones

| Compound | C=O Stretch (cm⁻¹) | C-O-C Stretch (cm⁻¹) | Methyl C-H (cm⁻¹) |

|---|---|---|---|

| 7-Methyl-2-oxepanone | 1742 | 1185 | 2875, 2960 |

| ε-Caprolactone | 1735 | 1170 | - |

| δ-Valerolactone | 1740 | 1190 | - |

Q. Table 2: Optimized Enzymatic Synthesis Parameters

| Parameter | Optimal Range | Impact on Yield/Selectivity |

|---|---|---|

| pH | 7.5–8.0 | Higher enantiomeric excess |

| Temperature | 30–35°C | Reduced enzyme denaturation |

| NADPH Concentration | 0.5–1.0 mM | Sustained cofactor activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.